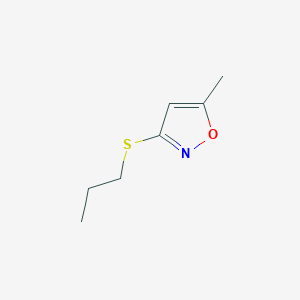
5-Methyl-3-(propylthio)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(propylthio)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(propylthio)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of β-diketohydrazone with sulfur-containing reagents under controlled conditions . Another approach involves the use of alkynes and nitrile oxides in a (3 + 2) cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using metal catalysts such as copper or ruthenium. These methods are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(propylthio)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
5-Methyl-3-(propylthio)isoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Methyl-3-(propylthio)isoxazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methylisoxazole: Another isoxazole derivative with similar biological activities.
5-Phenylisoxazole: Known for its antimicrobial properties.
3,5-Dimethylisoxazole: Studied for its potential as an anticancer agent.
Uniqueness
5-Methyl-3-(propylthio)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propylthio group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes .
Properties
Molecular Formula |
C7H11NOS |
|---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
5-methyl-3-propylsulfanyl-1,2-oxazole |
InChI |
InChI=1S/C7H11NOS/c1-3-4-10-7-5-6(2)9-8-7/h5H,3-4H2,1-2H3 |
InChI Key |
GINRMMQYDCTTJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NOC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















